

Structural Elucidation of 3-thiocyanato-1H-indole-6-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-thiocyanato-1H-indole-6-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical structural elucidation based on established principles of organic chemistry and spectroscopy. The quantitative data presented herein is predicted and has not been experimentally verified, as specific spectral data for **3-thiocyanato-1H-indole-6-carboxylic acid** is not readily available in the public domain. This document serves as an illustrative example of the structural characterization process for this molecule.

Introduction

3-thiocyanato-1H-indole-6-carboxylic acid is a specialized organic molecule with potential applications in pharmaceutical and agrochemical research.^[1] Its structure combines three key functional moieties: an indole nucleus, a carboxylic acid group, and a thiocyanate group. The indole scaffold is a common feature in many biologically active compounds. The addition of a thiocyanate group at the 3-position and a carboxylic acid at the 6-position introduces unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.^[1]

This guide provides a comprehensive overview of the structural elucidation of **3-thiocyanato-1H-indole-6-carboxylic acid**, detailing a plausible synthetic route and the expected outcomes from key analytical techniques.

Predicted Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₆ N ₂ O ₂ S
Molecular Weight	218.24 g/mol
CAS Number	885266-71-7
Appearance	Predicted to be a solid

Hypothetical Synthesis

The synthesis of **3-thiocyanato-1H-indole-6-carboxylic acid** can be envisioned as a two-step process, beginning with the hydrolysis of a commercially available ester, followed by a regioselective thiocyanation.

Experimental Protocol

Step 1: Synthesis of 1H-indole-6-carboxylic acid

This procedure is adapted from the hydrolysis of methyl indole-6-carboxylate.[\[1\]](#)

- To a solution of methyl indole-6-carboxylate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran, add an aqueous solution of lithium hydroxide (2.0 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the organic solvents under reduced pressure.
- Dilute the aqueous residue with water and acidify with 1 M hydrochloric acid until a precipitate forms.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indole-6-carboxylic acid.

Step 2: Synthesis of **3-thiocyanato-1H-indole-6-carboxylic acid**

This procedure is a hypothetical adaptation of general methods for the C-3 thiocyanation of indoles.

- Suspend 1H-indole-6-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or acetic acid.
- Add ammonium thiocyanate (2.5 eq) to the suspension.
- Cool the mixture in an ice bath and add a solution of a suitable oxidizing agent (e.g., N-bromosuccinimide or iodine) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3-thiocyanato-1H-indole-6-carboxylic acid**.

Structural Elucidation and Spectroscopic Analysis

The structure of the final compound would be confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the protons on the indole ring and confirming the substitution pattern. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for **3-thiocyanato-1H-indole-6-carboxylic acid** (in DMSO-d₆, 400 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	~11.5	br s	-
H-2	~7.8	s	-
H-4	~7.9	d	~8.0
H-5	~7.6	dd	~8.0, ~1.5
H-7	~8.1	d	~1.5
COOH	~12.5	br s	-

- The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the carboxylic acid and thiocyanate groups.
- The N-H proton of the indole and the carboxylic acid proton are expected to be broad singlets at very downfield chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Table 2 summarizes the predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for **3-thiocyanato-1H-indole-6-carboxylic acid** (in DMSO-d₆, 100 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~130
C-3	~95
C-3a	~128
C-4	~122
C-5	~124
C-6	~130
C-7	~115
C-7a	~135
COOH	~168
SCN	~112

- The C-3 carbon is expected to be significantly shielded due to the attachment of the thiocyanate group.
- The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands for **3-thiocyanato-1H-indole-6-carboxylic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
N-H stretch (Indole)	~3400	Medium
C≡N stretch (Thiocyanate)	~2150	Strong, sharp
C=O stretch (Carboxylic Acid)	~1700	Strong
C=C stretch (Aromatic)	1600-1450	Medium
C-O stretch (Carboxylic Acid)	~1300	Medium

- The broad O-H stretch of the carboxylic acid is a highly characteristic feature.
- The sharp, strong absorption around 2150 cm⁻¹ is indicative of the thiocyanate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for **3-thiocyanato-1H-indole-6-carboxylic acid**

m/z	Predicted Identity
218	[M] ⁺ (Molecular Ion)
201	[M - OH] ⁺
173	[M - COOH] ⁺
160	[M - SCN] ⁺
116	[Indole ring fragment] ⁺

- The molecular ion peak at m/z 218 would confirm the molecular weight.

- Characteristic losses of the hydroxyl, carboxylic acid, and thiocyanate groups are expected to be observed.

Visualizations

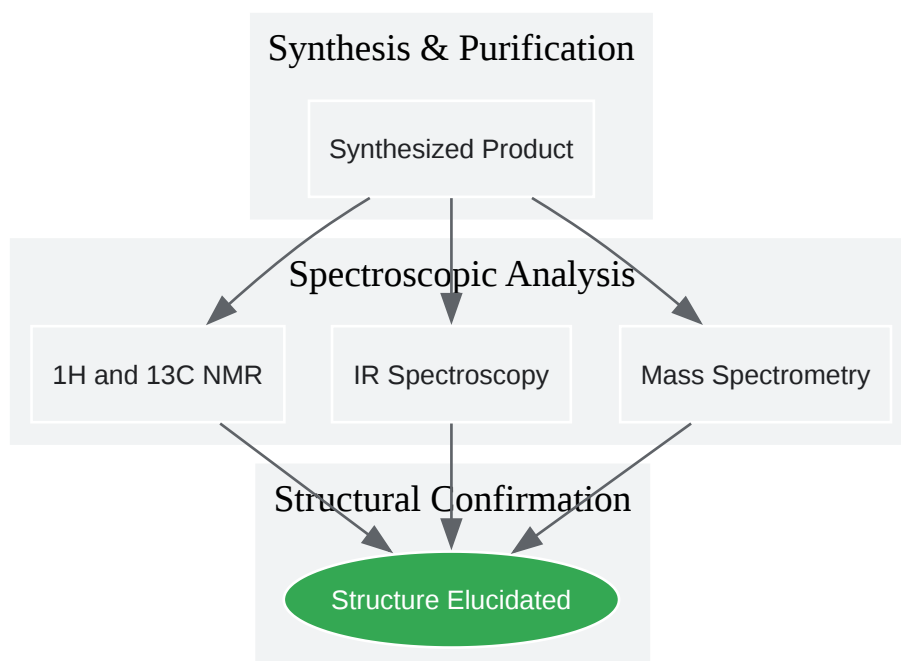
Synthetic Workflow



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Caption: Hypothetical two-step synthesis of the target compound.

Analytical Workflow for Structural Elucidation



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Caption: Workflow for the structural analysis of the final product.

Conclusion

The structural elucidation of **3-thiocyanato-1H-indole-6-carboxylic acid** relies on a combination of modern synthetic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust, theoretically grounded framework for its synthesis and characterization. The predicted spectroscopic data, based on the known properties of its constituent functional groups, offers a clear roadmap for researchers and scientists working on the synthesis and analysis of this and related compounds. The unique combination of the indole core, a carboxylic acid, and a thiocyanate group makes it a compound of significant interest for further investigation in medicinal and materials chemistry.

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References

- 1. prepchem.com [prepchem.com]
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